molecular formula C19H12N6O4S B5379979 2-[({5-METHYL-8-NITRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[({5-METHYL-8-NITRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5379979
M. Wt: 420.4 g/mol
InChI Key: LTEKDPGGOOIASK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a fused triazinoindole core substituted with a methyl group at position 5, a nitro group at position 8, and a sulfanylmethyl linker bridging to a dihydroisoindole-1,3-dione moiety.

Properties

IUPAC Name

2-[(5-methyl-8-nitro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N6O4S/c1-23-14-7-6-10(25(28)29)8-13(14)15-16(23)20-19(22-21-15)30-9-24-17(26)11-4-2-3-5-12(11)18(24)27/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEKDPGGOOIASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1N=C(N=N3)SCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({5-METHYL-8-NITRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps. One common method includes the reaction of 5-methyl-8-nitro-5H-[1,2,4]triazino[5,6-b]indole with a suitable thiol compound under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[({5-METHYL-8-NITRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its triazinoindole core, which distinguishes it from other sulfur-bridged heterocycles. Below is a comparative analysis with structurally related molecules from the literature:

Table 1: Key Structural Features and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents/Linkers Functional Relevance
Target Compound Triazino[5,6-b]indole 5-Methyl, 8-nitro, sulfanylmethyl, dihydroisoindole-dione Electron-withdrawing nitro enhances reactivity; sulfanyl linker improves solubility
N-(p-Ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole Oxadiazole-indole Phenyl-oxadiazole-thio, bromoethanone linker Oxadiazole’s π-deficient nature aids in binding interactions
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol Oxadiazole-indole Indole-methyl, oxadiazole-thiol Thiol group enables disulfide bond formation
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole-thiophene Cyano, amino, hydroxy Amino/cyano groups enhance hydrogen bonding

Key Observations:

Core Heterocycles: The triazinoindole core in the target compound is less common than oxadiazole-indole hybrids (e.g., ). This may confer distinct electronic properties, such as increased planarity or altered charge distribution, which could influence binding to biological targets.

Sulfur Linkers: The sulfanylmethyl group in the target compound parallels the thioether bridges in compounds like , which are known to improve metabolic stability compared to ester or amide linkers.

Analytical Comparisons:

  • Mass Spectrometry (MS/MS): Molecular networking (as described in ) could differentiate the target compound from analogs. For instance, the nitro group’s fragmentation pattern would yield distinct ions (e.g., NO₂⁻ loss) compared to oxadiazole-derived compounds.
  • NMR Spectroscopy : The dihydroisoindole-dione’s carbonyl protons (δ ~7.0–8.0 ppm) would contrast with oxadiazole-thiols (δ ~13–14 ppm for -SH groups) .

Research Implications and Limitations

  • Pharmacological Potential: The nitro group may confer antiparasitic or anticancer activity, as seen in nitroaromatic drugs like metronidazole. However, this requires validation through cytotoxicity assays.
  • Limitations : Direct data on the target compound’s solubility, stability, or bioactivity are absent in the provided evidence. Comparative studies must rely on structural extrapolation from related systems .

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